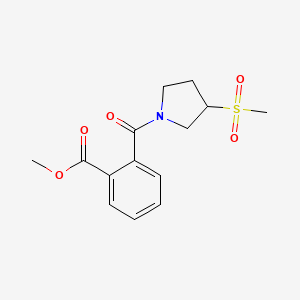![molecular formula C17H15ClF3NO4S2 B6428960 3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine CAS No. 1706380-14-4](/img/structure/B6428960.png)
3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine (also known as BSP-CF3) is a compound that has been studied extensively in the past few decades due to its interesting properties and potential applications in the field of chemistry. BSP-CF3 is a common synthetic intermediate used in the synthesis of a variety of complex organic molecules. It is also used as a catalyst in various organic reactions, and has been shown to be effective in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. BSP-CF3 is a versatile and cost-effective building block for a variety of research and industrial applications.
Mécanisme D'action
The mechanism of action of BSP-CF3 is not well understood. However, it is believed that the compound acts as a Lewis acid, which can interact with nucleophiles to form a covalent bond. The reaction is believed to involve the formation of a cyclic intermediate, which is then broken down to form the desired product. Additionally, BSP-CF3 can also act as a catalyst for the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BSP-CF3 are not well understood. However, the compound has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, BSP-CF3 has been shown to be stable in aqueous solutions and to have a low vapor pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BSP-CF3 in laboratory experiments include its low cost, its high reactivity, and its versatility as a reagent. Additionally, the compound is non-toxic and non-irritating, making it safe to use in the laboratory. However, one limitation of using BSP-CF3 is that it is not very soluble in organic solvents, making it difficult to use in certain reactions.
Orientations Futures
There are several potential future directions for the study of BSP-CF3. These include further research into its mechanism of action, its potential applications in the synthesis of pharmaceuticals and other industrial chemicals, and its potential use as a catalyst in organic reactions. Additionally, further research into the biochemical and physiological effects of BSP-CF3 could provide insights into its potential uses in medical treatments. Finally, the development of new methods for the synthesis of BSP-CF3 could lead to increased efficiency and cost-effectiveness in its use in laboratory experiments.
Méthodes De Synthèse
BSP-CF3 can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorobenzene-1-sulfonyl chloride (CBSCl) with trifluoromethanesulfonyl chloride (TFSCl) in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3). This reaction produces a mixture of the desired product, BSP-CF3, and the by-product, 4-chlorobenzene-1-sulfonic acid (CBSO3H). The reaction is typically carried out in a polar solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Applications De Recherche Scientifique
BSP-CF3 has several applications in scientific research. It has been used as a catalyst in the synthesis of compounds such as peptides, polymers-supported reagents, and monomers. It has also been used as a reagent in the synthesis of polymers, polysaccharides, and other polymers. Additionally, BSP-CF3 has been used in the synthesis of fluorescent dyes, surfactants, and other materials.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4S2/c18-16-7-6-13(10-15(16)17(19,20)21)28(25,26)22-9-8-14(11-22)27(23,24)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQNFIZBNPBWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6428888.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B6428893.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6428901.png)
![3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B6428906.png)
![1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6428911.png)
![4-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B6428915.png)
![2-{[1-(3-fluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428916.png)
![3-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428934.png)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6428936.png)
![2,3,4-trifluoro-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6428941.png)

![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6428975.png)
![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B6428977.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)